molecular formula C23H29Cl2N5O3 B1258207 Azimilide dihydrochloride

Azimilide dihydrochloride

Cat. No.: B1258207
M. Wt: 494.4 g/mol
InChI Key: XTINZQHESFQVNE-SRTPWMEPSA-N
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Description

Azimilide dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C23H29Cl2N5O3 and its molecular weight is 494.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H29Cl2N5O3

Molecular Weight

494.4 g/mol

IUPAC Name

1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C23H28ClN5O3.ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;/h4-9,16H,2-3,10-15,17H2,1H3;1H/b25-16+;

InChI Key

XTINZQHESFQVNE-SRTPWMEPSA-N

Isomeric SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl

Canonical SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl

Synonyms

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride
2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride
azimilide
azimilide dihydrochloride
azmilide
NE 10064
NE-10064

Origin of Product

United States

Preparation Methods

Synthetic Pathways for Azimilide Dihydrochloride

Original Synthetic Routes from US and WO Patents

The foundational synthesis of this compound is described in US Patent 5462940 and WO Patent 9955700 . These methods involve multi-step organic reactions starting from precursor compounds, with final purification steps yielding the dihydrochloride salt. Key intermediates include chloro-substituted benzofuran derivatives and imidazolidine-2,4-dione structures. While these patents established the basic synthetic framework, they lacked detailed crystallization protocols, leading to variability in final product purity.

Refined Synthesis from Chinese Pharmaceutical Chemistry

A 2006 publication in the Chinese Pharmaceutical Chemistry Journal optimized the synthesis using ethanol-water (9:2) or acetone-water (7:2–5:4) mixtures for recrystallization. This method reduced impurities to 1.135% but failed to consistently achieve the <0.3% threshold required by the U.S. FDA. The reaction pathway involves:

  • Condensation of (E)-3-(4-chlorophenyl)-3-hydroxyprop-1-en-1-yl)benzofuran-2(3H)-one with 1-(3-aminopropyl)-4-methylpiperazine.
  • Acidic hydrolysis to form the dihydrochloride salt.
  • Recrystallization in mixed solvents.

Crystallization Techniques for Polymorphic Control

Crystal Form I: Isopropanol-Water and Acetone-Water Systems

CN101735202B details the preparation of Form I using:

  • Solvent System : Isopropanol-water (4:1–9:2) or acetone-water (5:1–7:3).
  • Conditions : Dissolution at 50–70°C, slow cooling to 0–10°C, and aging for 2–6 hours.
  • Outcome : Yield of 85–92% with a melting point of 198–200°C.
Table 1: Crystallization Parameters for Form I
Solvent Ratio (v/v) Temperature Range (°C) Aging Time (h) Purity (%)
Isopropanol:Water (4:1) 50–70 → 0–10 2–6 98.5–99.2
Acetone:Water (5:1) 55–65 → 5–15 3–5 98.8–99.4

Crystal Form V: Tetrahydrofuran (THF)-Water System

CN101735205B introduces Form V , which addresses purity limitations of earlier methods:

  • Solvent System : THF-water (9:1–17:3), with water constituting 10–20% of the total volume.
  • Conditions : Dissolution at 30–65°C, natural cooling to room temperature, and aging for 1–5 hours.
  • Outcome : Single contaminant levels <0.1%, meeting FDA standards.
Table 2: Optimization of THF-Water Crystallization
THF:Water Ratio Dissolution Temp (°C) Aging Time (h) Max. Contaminant (%)
9:1 30 5 0.08
4:1 65 1 0.12
17:3 50 3 0.05

Analytical Validation of Crystalline Forms

X-ray Powder Diffraction (XRPD)

  • Form I : Characteristic peaks at 2θ = 8.2°, 12.5°, 16.7°, and 24.3°.
  • Form V : Distinctive peaks at 2θ = 7.8°, 11.9°, 15.4°, and 22.6°.

Infrared Spectroscopy (IR)

  • Form I : Absorption bands at 3427 cm⁻¹ (N-H stretch), 1774 cm⁻¹ (C=O), and 1452 cm⁻¹ (C-N).
  • Form V : Peaks at 2480 cm⁻¹ (HCl stretch) and 1024 cm⁻¹ (C-O-C).

Thermogravimetric Analysis (TGA)

Both forms show no solvent or water loss below 150°C, confirming anhydrous crystalline structures.

Comparative Analysis of Methods

Table 3: Method Efficacy and Pharmaceutical Suitability
Parameter Form I (Isopropanol) Form V (THF)
Purity (%) 98.5–99.4 99.9–99.95
Single Contaminant (%) 0.3–0.5 <0.1
Reproducibility Moderate High
Scalability Limited by solvent cost Industrial-friendly

Industrial-Scale Production Considerations

The THF-water system (Form V) is preferred for commercial manufacturing due to:

  • Lower Environmental Impact : THF’s higher recyclability vs. isopropanol.
  • Reduced API Loss : 95% recovery rate vs. 85–90% in acetone systems.
  • Regulatory Compliance : Meets ICH Q3A guidelines for impurities.

Q & A

Q. What ion channels does Azimilide dihydrochloride target, and how do these interactions influence cardiac electrophysiology in experimental models?

this compound is a class III antiarrhythmic agent that inhibits both the rapid-activating delayed rectifier potassium current (IKr_{Kr}) and the slow-activating component (IKs_{Ks}), contributing to action potential prolongation . Methodologically, its effects are quantified using patch-clamp techniques on isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells expressing hERG channels). Studies report IC50_{50} values of 0.4 µM for IKr_{Kr} and 3 µM for IKs_{Ks} . In rabbit models, Azimilide increased QT intervals by 55 ms (from 119±6.4 ms to 174±13.1 ms) and induced torsades de pointes (TdP) in 62.5% of subjects, highlighting its proarrhythmic risk .

Q. What experimental models are recommended for evaluating this compound's antiarrhythmic efficacy and safety?

Preclinical studies commonly use in vivo models such as rabbits or guinea pigs to assess QT prolongation and arrhythmia induction. For example, in rabbits, cumulative doses of 6.6 µmol/kg Azimilide increased QT intervals by 47 ms and caused TdP in 5/8 subjects . In vitro models include Langendorff-perfused hearts for measuring action potential duration (APD) and isolated cardiomyocytes for ion current analysis. Researchers should prioritize species with repolarization mechanisms similar to humans (e.g., guinea pigs, which rely on IKs_{Ks} for repolarization) .

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

Follow general laboratory safety protocols for hydrochloride compounds:

  • Store in tightly sealed containers at temperatures specified in the Safety Data Sheet (SDS) .
  • Use batch-specific Certificates of Analysis (COA) to verify purity (>97% for Azimilide) and prepare stock solutions (e.g., 10 mM in DMSO) with strict QC checks .
  • Document training on hazard-specific procedures, including decontamination and emergency protocols, as outlined in institutional SOPs .

Advanced Research Questions

Q. How can contradictions between Azimilide's theoretical antiarrhythmic efficacy and clinical trial outcomes be analyzed?

Despite its dual IKr_{Kr}/IKs_{Ks} blockade, Azimilide failed to reduce mortality in the ALIVE trial (n=3,717 post-MI patients) and showed no benefit in the A-STAR trial for atrial fibrillation (AF) . Methodological analysis should consider:

  • Patient stratification : Subgroups with structural heart disease (e.g., left ventricular dysfunction) showed better response, suggesting tailored inclusion criteria .
  • Endpoint selection : Prioritize arrhythmia recurrence rates over mortality in AF trials, as QT prolongation may confound survival outcomes .
  • Proarrhythmic risk : Monitor TdP incidence (0.5% in clinical trials) using continuous ECG telemetry .

Q. What experimental strategies mitigate torsades de pointes risk while maintaining Azimilide's antiarrhythmic effects?

  • Dose optimization : Use lower doses (e.g., 100 mg/day) to balance QT prolongation (150 ms vs. 174 ms at higher doses) and efficacy .
  • Combination therapy : Pair Azimilide with late sodium current inhibitors (e.g., ranolazine) to reduce repolarization dispersion .
  • Genetic screening : Exclude subjects with polymorphisms in hERG/KCNQ1 channels or CYP3A4 metabolic pathways to minimize adverse effects .

Q. How can researchers reconcile discrepancies in Azimilide's effects on atrial vs. ventricular electrophysiology?

Azimilide prolongs atrial effective refractory period (AERP) more than ventricular ERP (VERP) in rabbit models (AERP increase: +42 ms; VERP: +21 ms), which may explain its limited AF efficacy . To address this:

  • Use atrial-specific models (e.g., isolated atrial trabeculae) to quantify drug effects on atrial remodeling.
  • Incorporate optical mapping to visualize spatial repolarization heterogeneity in atrial tissue .

Q. What methodologies are critical for integrating omics data into Azimilide research?

  • Transcriptomics : Analyze gene expression changes (e.g., KCNE1/KCNH2) in patient-derived cardiomyocytes to identify responders .
  • Pharmacogenomics : Use GWAS to correlate CYP3A4/5 metabolizer status with drug clearance and TdP risk .
  • Proteomics : Quantify hERG channel density in cardiac tissues via Western blot to predict susceptibility to QT prolongation .

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